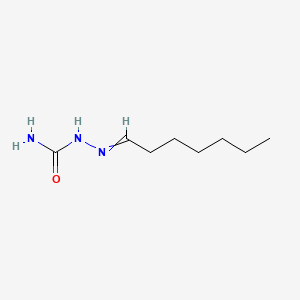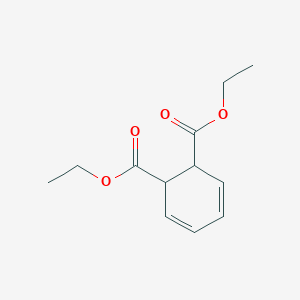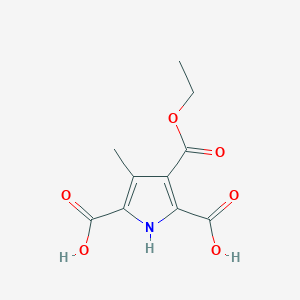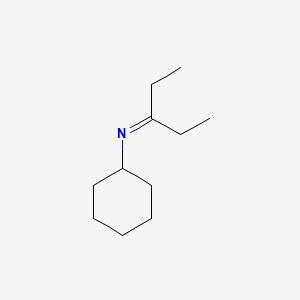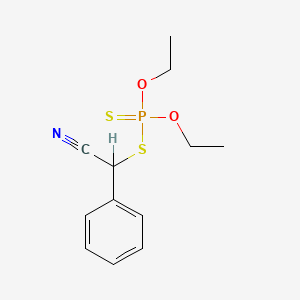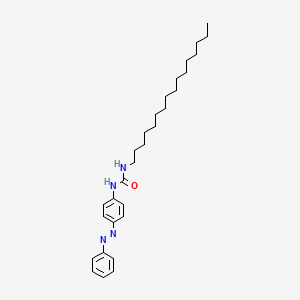
3,4,5-Trichloro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trichloro-2H-pyran-2-one is a heterocyclic compound containing a six-membered ring with three chlorine atoms and one oxygen atom. This compound is part of the 2H-pyran family, which is known for its diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-2H-pyran-2-one typically involves the reaction of pyrylium salts with organometallic compounds. One common method is the oxa-6π-electrocyclization of dienones, which leads to the formation of the 2H-pyran ring . This reaction is often catalyzed by Lewis acids or Brønsted acids under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trichloro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyran derivatives .
Aplicaciones Científicas De Investigación
3,4,5-Trichloro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trichloro-2H-pyran-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-one: A simpler analog without chlorine atoms, known for its role in natural products and synthetic chemistry.
3,4-Dihydro-2H-pyran-2-one: A reduced form with different reactivity and applications.
6-Phenyl-3,4,5-Trichloro-2H-pyran-2-one: A derivative with a phenyl group, used in specialized chemical research.
Uniqueness
The chlorine atoms enhance the compound’s electrophilicity, making it a valuable intermediate in various synthetic pathways .
Propiedades
Número CAS |
5659-38-1 |
|---|---|
Fórmula molecular |
C5HCl3O2 |
Peso molecular |
199.41 g/mol |
Nombre IUPAC |
3,4,5-trichloropyran-2-one |
InChI |
InChI=1S/C5HCl3O2/c6-2-1-10-5(9)4(8)3(2)7/h1H |
Clave InChI |
NVAWHMYDXFOOAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=O)O1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



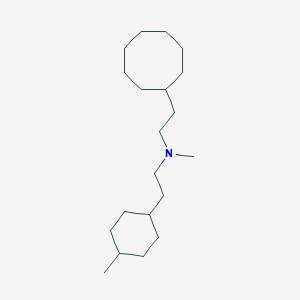

![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
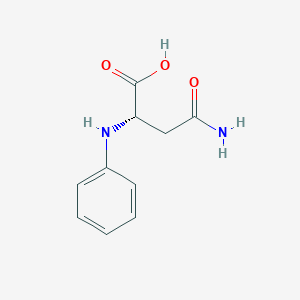
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)
